molecular formula C11H12ClN3OS B12917322 5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87418-16-4

5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12917322
CAS No.: 87418-16-4
M. Wt: 269.75 g/mol
InChI Key: OTGQNYJDUXLHEU-UHFFFAOYSA-N
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Description

5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a 4-chlorophenoxyethyl substituent at position 5 and an N-methyl group at position 2 of the heterocyclic core.

  • Core structure: The 1,3,4-thiadiazole ring is planar and aromatic, enabling π-π stacking interactions and electronic effects critical for biological activity .
  • The N-methyl group at position 2 likely improves metabolic stability compared to unsubstituted amines .
  • Synthesis: Based on analogous routes (e.g., ), the compound may be synthesized via cyclization of hydrazide intermediates or coupling reactions involving ethyl 2-(4-chlorophenoxy)acetate and methylamine derivatives under alkaline or catalytic conditions.

Properties

CAS No.

87418-16-4

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

5-[2-(4-chlorophenoxy)ethyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H12ClN3OS/c1-13-11-15-14-10(17-11)6-7-16-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

OTGQNYJDUXLHEU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CCOC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides with Carboxylic Acids or Derivatives

The most common and efficient method for synthesizing 5-substituted 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their activated forms (e.g., acid chlorides, phosphorus pentachloride-activated acids). This method typically proceeds via acylation followed by dehydration to form the thiadiazole ring.

  • Reagents and Conditions:

    • Thiosemicarbazide (or substituted thiosemicarbazide)
    • Carboxylic acid or acid chloride (e.g., 4-chlorophenoxyacetic acid for the 5-substituent)
    • Phosphorus pentachloride (PCl5) or polyphosphoric acid as dehydrating agents
    • Reaction temperature: room temperature to mild heating
    • Reaction medium: often solid-phase grinding or solvent-free conditions reported for efficiency
  • Mechanism:

    • Initial formation of thiosemicarbazide acyl derivative
    • Intramolecular cyclodehydration to form the 1,3,4-thiadiazole ring
  • Yields:

    • High yields reported, often exceeding 90% under optimized conditions
    • Solid-phase grinding with PCl5 reported to give yields >91% with mild conditions and short reaction times.

Alkylation and Nucleophilic Substitution on 2-Chloroacetamide Intermediates

Detailed Preparation Method for 5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine

Based on the above general methods and specific literature on related compounds, the preparation can be outlined as follows:

Step Reagents & Conditions Description Expected Outcome
1. Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine React thiosemicarbazide with 4-chlorophenylacetic acid in presence of PCl5 or polyphosphoric acid, mild heating or solid-phase grinding Cyclization to form 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole core High yield (>90%) of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
2. Formation of 2-chloroacetamide intermediate React compound from step 1 with chloroacetyl chloride and anhydrous sodium acetate in dry solvent Acylation at amino group to form 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide Key intermediate for nucleophilic substitution
3. Nucleophilic substitution with 2-(4-chlorophenoxy)ethylamine Reflux intermediate with 2-(4-chlorophenoxy)ethylamine and catalytic triethylamine in dry benzene or suitable solvent Substitution of chlorine by 2-(4-chlorophenoxy)ethyl group Formation of this compound
4. N-Methylation (if required) Methylation of amino group using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke) Introduction of N-methyl group on 2-amino position Final target compound

Research Findings and Optimization Notes

  • Solid-phase grinding with phosphorus pentachloride offers a greener, faster, and higher-yielding alternative to traditional liquid-phase synthesis for the thiadiazole ring formation.

  • Use of anhydrous sodium acetate during acylation stabilizes the reaction and improves yield of the chloroacetamide intermediate.

  • Nucleophilic substitution reactions on the chloroacetamide intermediate proceed efficiently under reflux with catalytic base, allowing introduction of various alkyl or aryl ether substituents, including 2-(4-chlorophenoxy)ethyl groups.

  • N-Methylation of the amino group can be achieved post-cyclization to yield the N-methyl derivative, enhancing lipophilicity and potentially biological activity.

  • Spectroscopic analyses (IR, 1H NMR, 13C NMR) confirm the structure and purity of intermediates and final products, with disappearance of amide C=O bands upon cyclization and characteristic chemical shifts for thiadiazole protons.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Cyclization of thiosemicarbazide with carboxylic acid Thiosemicarbazide, 4-chlorophenylacetic acid PCl5 or polyphosphoric acid Room temp or mild heating, solid-phase or solvent >90% Simple, high yield, mild conditions
Acylation to form chloroacetamide intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, chloroacetyl chloride Anhydrous sodium acetate Dry solvent, room temp High Key intermediate for substitution
Nucleophilic substitution with 2-(4-chlorophenoxy)ethylamine Chloroacetamide intermediate, 2-(4-chlorophenoxy)ethylamine Triethylamine (catalytic) Reflux, dry benzene Moderate to high Enables introduction of desired substituent
N-Methylation of amino group Amino-thiadiazole derivative Methyl iodide or formaldehyde/formic acid Mild heating Moderate Final modification step

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial properties. Studies have shown that 5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, making it a candidate for developing new antibiotics .

Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further investigations are needed to elucidate the exact mechanisms and efficacy in vivo .

Biodegradable Polymers

The incorporation of this compound into biodegradable polymer matrices has been studied for drug delivery systems. The compound's ability to enhance the mechanical properties and degradation rates of polymers makes it suitable for applications in controlled drug release and tissue engineering .

Coatings and Surface Modifications

Due to its chemical structure, this compound can be utilized in developing coatings that impart antimicrobial properties to surfaces. Such coatings are beneficial in medical devices and implants to reduce infection rates post-surgery .

Case Studies

Study Focus Findings
Amini et al. (2012)Biodegradable ImplantsDemonstrated that thiadiazole derivatives can enhance the biocompatibility of magnesium-based implants by reducing inflammatory responses .
Villain et al. (1993)Drug Release SystemsDeveloped a biodegradable implant using thiadiazole derivatives for sustained drug release in glaucoma therapy, showing effective pressure control over extended periods .
Bodelón et al. (2015)Toxicity StudiesInvestigated the accumulation of elements from biodegradable implants; findings suggested that certain thiadiazole compounds could mitigate toxicity risks associated with metal implants .

Mechanism of Action

The mechanism of action of 5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anti-inflammatory effects. The thiadiazole ring is known to interact with biological macromolecules, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 5) N-Substituent (Position 2) Biological Activity Key Findings Reference ID
Target Compound 2-(4-Chlorophenoxy)ethyl N-methyl Not explicitly reported Inferred stability from N-methylation -
5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine 4-Chlorophenyl N-hexyl Not reported High lipophilicity (MW: 295.83)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl 4-Chlorobenzylidene imine Insecticidal, fungicidal Planar thiadiazole core enhances activity
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine Dichlorophenoxy phenyl N-ethyl Anticonvulsant (ED50: 20.11 mg/kg) Optimal substituent size for CNS penetration
N-(5-(2-(Benzoimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide Benzoimidazole ethyl 4-Chlorobenzamide Not explicitly reported Enhanced solubility via polar groups

Key Comparative Insights

Substituent Effects on Bioactivity: Chlorine atoms: The presence of chlorine (e.g., in 4-chlorophenyl or 4-chlorophenoxy groups) correlates with enhanced antifungal and anticonvulsant activities due to increased electronegativity and lipophilicity . Alkyl chains: Longer chains (e.g., N-hexyl in ) improve membrane permeability but may reduce solubility. The target compound’s N-methyl group balances metabolic stability and solubility.

Synthetic Flexibility: Thiadiazole derivatives are commonly synthesized via cyclocondensation of hydrazides with thiocyanate (e.g., ) or coupling reactions (e.g., ). The target compound’s phenoxyethyl group may require multi-step synthesis involving etherification and hydrazide cyclization .

Biological Activity Trends: Anticonvulsant activity: Compound 4c (ED50: 20.11 mg/kg in MES test) demonstrates that N-ethyl and dichlorophenoxy groups synergize for CNS activity . The target compound’s phenoxyethyl group may similarly enhance blood-brain barrier penetration. Fungicidal activity: Imine-containing analogs (e.g., ) show broad-spectrum activity, suggesting the target compound’s 4-chlorophenoxy group could confer similar effects.

Challenges and Opportunities

  • Data Gaps : Direct biological data for the target compound are lacking; inferences are drawn from structural analogs.
  • SAR Optimization: Further studies could explore hybridizing the phenoxyethyl group with polar substituents (e.g., sulfonamides in ) to balance lipophilicity and solubility.
  • Synthetic Efficiency : Microwave-assisted methods (e.g., ) could reduce reaction times and improve yields for large-scale synthesis.

Biological Activity

5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3OSC_{11}H_{12}ClN_3OS. Its structure features a thiadiazole ring substituted with a chlorophenoxyethyl group and a methyl group. The presence of the chlorine atom on the phenyl ring is significant as it enhances the compound's lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds derived from 1,3,4-thiadiazole exhibit notable cytotoxic effects against various cancer cell lines. The anticancer activity of this compound has been assessed through several studies.

  • In Vitro Cytotoxicity :
    • The compound was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay.
    • Results showed that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10.10μg/mL10.10\,\mu g/mL. Notably, structural modifications such as shifting substituents significantly affected potency; for instance, changing the position of ethoxy groups enhanced activity up to fourfold in some derivatives .
  • Mechanism of Action :
    • The cytotoxic effects are primarily attributed to the induction of apoptotic pathways in cancer cells. This was evidenced by increased markers of apoptosis in treated cells compared to controls.
    • Compounds with enhanced lipophilicity due to structural modifications demonstrated improved cell membrane permeability and subsequent bioavailability within tumor tissues .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various thiadiazole derivatives have provided insights into how specific substitutions influence biological activity:

CompoundSubstitutionIC50 (µg/mL)Activity Description
4aPiperazine10.10Moderate activity
4eEthoxy group at ortho position5.36Enhanced activity
4iBenzyl piperidine2.32Most potent compound

These findings illustrate that modifications to the piperazine or piperidine moieties can significantly enhance anticancer efficacy.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in vivo:

  • Tumor-Bearing Mouse Models :
    • In vivo studies utilizing tumor-bearing mice demonstrated that certain thiadiazole derivatives could effectively target sarcoma cells, leading to reduced tumor growth and improved survival rates .
    • Radioactive tracing studies confirmed that these compounds preferentially accumulate in tumor tissues compared to normal tissues.
  • Combination Therapies :
    • Preliminary results suggest that combining thiadiazole derivatives with established chemotherapeutic agents may yield synergistic effects, enhancing overall therapeutic outcomes against resistant cancer types .

Q & A

Q. Q1: What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives like 5-(2-(4-chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine?

A1: The synthesis typically involves cyclization reactions. For example:

  • Cyclization with POCl₃ : Reacting carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazide in POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation .
  • Thiosemicarbazide-based routes : Condensation of thiosemicarbazide with substituted acids (e.g., 2,4-dichlorophenoxyacetic acid) under heat, followed by cyclization .
  • Post-functionalization : Alkylation or arylation of the thiadiazole core using reagents like chloroacetyl chloride or aromatic aldehydes in solvents like DMF or ethanol .

Q. Q2: What spectroscopic and crystallographic methods are essential for characterizing this compound?

A2: Key methods include:

  • FT-IR and NMR : To confirm functional groups (e.g., N–H stretching at ~3300 cm⁻¹) and substituent positions (e.g., ¹H NMR signals for methyl and chlorophenoxy groups) .
  • X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 21.5° between thiadiazole and benzene rings), and hydrogen-bonding networks (N–H⋯N interactions) .
  • DFT calculations : Validate experimental bond lengths/angles and predict electronic properties .

Advanced Synthesis and Mechanistic Studies

Q. Q3: How can reaction conditions be optimized to improve yield in thiadiazole synthesis?

A3: Critical parameters include:

  • Catalyst selection : Mn(II) catalysts enhance cyclization efficiency in thiadiazole formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Prolonged reflux (6+ hours) ensures complete cyclization but risks decomposition; iterative TLC monitoring is recommended .

Q. Q4: What mechanistic insights explain contradictory cyclization outcomes in thiadiazole synthesis?

A4: Discrepancies often arise from:

  • Competing pathways : Thiosemicarbazide may undergo alternative cyclization to triazoles under acidic vs. basic conditions .
  • Steric effects : Bulky substituents (e.g., 4-chlorophenoxyethyl) hinder planar transition states, reducing cyclization efficiency .
  • pH sensitivity : Premature neutralization can yield intermediates instead of final products .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: How can researchers design assays to evaluate the biological activity of this compound?

A5: Methodological considerations:

  • Target selection : Prioritize enzymes/receptors linked to thiadiazoles (e.g., antifungal CYP51 or antitumor topoisomerases) .
  • Dose-response assays : Use IC₅₀/EC₅₀ determination in cell lines (e.g., MTT assay for cytotoxicity) with positive controls (e.g., fluconazole for antifungals) .
  • In vivo models : For anti-leishmanial activity, employ macrophage-infected BALB/c mice with parasite load quantification .

Q. Q6: What structural features enhance bioactivity in 1,3,4-thiadiazole derivatives?

A6: Key SAR findings:

  • Electron-withdrawing groups : Chlorophenoxyethyl groups increase electrophilicity, enhancing enzyme inhibition .
  • Methyl substitution : N-methylation improves metabolic stability without steric hindrance .
  • Planarity : Smaller dihedral angles (<30°) between thiadiazole and aryl rings correlate with stronger DNA intercalation .

Data Interpretation and Computational Modeling

Q. Q7: How should researchers resolve contradictions in crystallographic vs. spectroscopic data?

A7: Strategies include:

  • Multi-technique validation : Cross-check X-ray data (e.g., bond lengths) with DFT-optimized structures .
  • Dynamic effects : NMR may average conformational states, whereas crystallography captures static geometries .
  • Hydrogen bonding analysis : Discrepancies in N–H⋯N interactions may arise from solvent effects in NMR vs. solid-state X-ray .

Q. Q8: What computational tools predict the reactivity of this compound in nucleophilic substitution?

A8: Recommended approaches:

  • DFT calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding to targets (e.g., CYP51) to prioritize substituents for synthesis .
  • MD simulations : Assess solvent accessibility of reactive groups (e.g., thiadiazole sulfur) .

Methodological Challenges and Troubleshooting

Q. Q9: Why might recrystallization fail for this compound, and how can it be addressed?

A9: Common issues and solutions:

  • Solvent polarity mismatch : Use DMSO/water (2:1) mixtures for polar thiadiazoles .
  • Impurity interference : Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Polymorphism : Screen multiple solvents (e.g., acetone, ethanol) to isolate stable crystal forms .

Q. Q10: How can researchers mitigate decomposition during prolonged reflux?

A10: Best practices:

  • Inert atmosphere : Use N₂/Ar to prevent oxidation of thiadiazole sulfur .
  • Temperature gradients : Employ oil baths (vs. mantles) for even heating .
  • Additive stabilization : EDTA (0.1%) chelates metal impurities that catalyze degradation .

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